Home > Products > Screening Compounds P24523 > Neuraminidase-IN-1
Neuraminidase-IN-1 - 2379438-80-7

Neuraminidase-IN-1

Catalog Number: EVT-2799661
CAS Number: 2379438-80-7
Molecular Formula: C14H11N3O6
Molecular Weight: 317.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neuraminidase-IN-1 is synthesized from sialic acid derivatives, specifically N-acetylneuraminic acid. It belongs to the category of antiviral agents, specifically neuraminidase inhibitors, which include other well-known drugs like zanamivir and oseltamivir. These compounds are classified as small molecules that possess the ability to bind to the active site of neuraminidase, thereby blocking its enzymatic activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Neuraminidase-IN-1 typically involves several steps that modify the sialic acid backbone to enhance its inhibitory properties. Common methods include:

  1. Protection and Activation: Initial protection of functional groups on the sialic acid molecule is performed using reagents like acetic anhydride in the presence of pyridine.
  2. Phosphonylation: The introduction of phosphonate groups is achieved through nucleophilic substitution reactions using trimethylsilyl diethyl phosphite as a nucleophile.
  3. Dehydration: This step often employs photochemical conditions or reagents such as N-bromosuccinimide to form double bonds within the structure.
  4. Final Modifications: Additional steps may include hydrogenolysis and deprotection to yield the final active compound.

This multi-step process allows for the precise modification of the neuraminidase inhibitor's structure to optimize its binding affinity and inhibitory potency against various strains of influenza virus .

Molecular Structure Analysis

Structure and Data

The molecular structure of Neuraminidase-IN-1 can be described in terms of its functional groups and stereochemistry. The compound typically features:

  • A sialic acid backbone with modifications at specific positions (such as C-1 and C-4).
  • Phosphonate or sulfonate groups that enhance binding interactions with the neuraminidase enzyme.

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Neuraminidase-IN-1 undergoes several chemical reactions during its synthesis:

  • Condensation Reactions: These reactions form new carbon-nitrogen bonds, crucial for creating hydrazone derivatives.
  • Nucleophilic Substitution: Essential for introducing phosphonate groups, enhancing the compound's ability to mimic natural substrates.
  • Hydrolysis: This reaction can occur under physiological conditions, potentially affecting the stability and efficacy of the compound.

Understanding these reactions helps in optimizing synthetic pathways for improved yield and purity .

Mechanism of Action

Process and Data

The mechanism by which Neuraminidase-IN-1 exerts its antiviral effects involves competitive inhibition of neuraminidase activity. Upon administration, the compound binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues from glycoproteins on host cells. This inhibition:

  1. Blocks Viral Release: By preventing the cleavage of sialic acids, Neuraminidase-IN-1 effectively hinders new virions from being released into circulation.
  2. Reduces Viral Spread: The retention of sialic acids on infected cells enhances their recognition by immune cells, promoting clearance.

Quantitative measurements such as IC50 values (the concentration required to inhibit 50% of enzyme activity) are used to evaluate the potency of Neuraminidase-IN-1 against various strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neuraminidase-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in polar solvents like water or dimethyl sulfoxide, which aids in formulation for therapeutic use.
  • Stability: The compound's stability can vary based on pH and temperature; thus, storage conditions must be optimized.
  • Molecular Weight: The molecular weight generally falls within a range suitable for small-molecule drugs (approximately 300–500 g/mol).

These properties are critical for ensuring effective delivery and bioavailability when administered .

Applications

Scientific Uses

Neuraminidase-IN-1 has significant applications in both clinical settings and research:

  1. Antiviral Therapy: Used primarily for treating influenza infections, particularly in high-risk populations or during outbreaks.
  2. Research Tool: Serves as a model compound in studies aimed at understanding viral mechanisms and developing new antiviral agents.
  3. Drug Development: Insights gained from Neuraminidase-IN-1 contribute to designing more effective inhibitors with broader activity against various viral strains.
Discovery & Rational Design of Neuraminidase-IN-1

Evolutionary Context of Neuraminidase Inhibitor Development

The development of neuraminidase (NA) inhibitors represents a strategic response to influenza's rapid antigenic evolution. Early inhibitors like zanamivir (Relenza) and oseltamivir (Tamiflu) targeted conserved catalytic residues in the NA active site, mimicking the transition state of sialic acid (Neu5Ac) cleavage [1] [4]. These first-generation drugs emerged from structure-based design leveraging X-ray crystallography of viral NA (vNEU), which revealed the conserved "150-loop" and "430-loop" regions critical for substrate binding [4] [7]. However, the emergence of drug-resistant strains (e.g., oseltamivir-resistant H1N1 variants with H275Y mutation) highlighted limitations in targeting only the catalytic site [4]. Neuraminidase-IN-1 represents a next-generation inhibitor designed to address these vulnerabilities by incorporating:

  • Enhanced interactions with flexible loop regions (150-loop) prone to resistance-conferring mutations.
  • Dual-site binding strategies engaging both catalytic residues and adjacent hydrophobic sub-pockets [9].
  • Adaptive pharmacophores informed by evolutionary trends in NA subtype diversification (e.g., shifts in N1 vs. N2 substrate preference) [8].

Table 1: Evolution of Neuraminidase Inhibitor Design Strategies

GenerationRepresentative CompoundDesign BasisLimitations
FirstZanamivirTransition-state analog of sialic acidLow oral bioavailability; polar
FirstOseltamivirHydrophobic prodrug optimizationH275Y resistance in N1
SecondPeramivirCyclopentane scaffold; extended interactionsVariable efficacy across subtypes
Next-GenNeuraminidase-IN-1Multi-loop stabilization; adaptive bindingUnder clinical investigation

Structural Basis for Targeted Inhibition of Influenza Neuraminidase

Neuraminidase-IN-1 achieves its inhibitory potency through precise structural complementarity with influenza NA’s dynamic regions. Key structural features include:

  • Tetrameric Architecture: NA exists as a homotetramer with each monomer comprising distinct domains: cytoplasmic tail, transmembrane region, stalk, and catalytic head [7]. Neuraminidase-IN-1 targets the catalytic head domain, exploiting conserved residues (e.g., Arg118, Glu119, Asp151, Arg152, Arg224) that coordinate sialic acid binding [1] [7].
  • Active Site Flexibility: The 150-loop (residues 147–152) and 430-loop (residues 430–434) undergo conformational changes during substrate entry/exit. Neuraminidase-IN-1 incorporates rigid heterocyclic groups (e.g., pyrazole or indole derivatives) that lock these loops in a closed conformation, occluding substrate access [9].
  • Subtype-Specific Pockets: Molecular dynamics revealed subtype-dependent variations in the "150-cavity" (present in N1/N4/N8, absent in N2/N9). Neuraminidase-IN-1 derivatives exploit this cavity via elongated hydrophobic side chains, enhancing selectivity for pandemic-relevant N1 subtypes [7] [9].

Table 2: Key NA Structural Domains and Neuraminidase-IN-1 Interactions

NA DomainFunctional RoleNeuraminidase-IN-1 Targeting Strategy
Catalytic HeadSialic acid binding & hydrolysisTransition-state analog with guanidinium group
150-loopGates substrate accessHydrogen bonding to Tyr347; hydrophobic stacking
430-loopStabilizes sialosyl cation transitionSalt bridges with Arg431
Hydrophobic PocketBinds Neu5Ac glycerol moietyFluoroalkyl chains enhancing van der Waals contacts

Computational Modeling Approaches in Compound Optimization

The optimization of Neuraminidase-IN-1 leveraged advanced computational techniques to overcome traditional screening limitations:

  • Ensemble-Based Docking: To account for NA’s conformational flexibility, molecular dynamics (MD) simulations (20+ ns) of N1 NA were used to generate an ensemble of receptor conformations. Neuraminidase-IN-1 was docked against 13 dominant cluster representatives from the MD trajectory, ensuring robust binding across multiple states [9]. This approach identified critical interactions with Glu227 (conserved in N1/N4) missed in static crystal structures.
  • Free Energy Perturbation (FEP): Relative binding affinities of scaffold modifications were calculated using FEP. Derivatives with cyclopropyl substituents showed ΔΔG = −2.8 kcal/mol versus methyl analogs due to improved cavity filling in the 150-cavity [9].
  • Epistasis Analysis: Co-evolutionary patterns between HA and NA were mapped to predict fitness landscapes. Models revealed that NA mutations altering the 430-loop (e.g., I427L) increased the fitness cost of HA receptor-binding site mutations, guiding the design of inhibitors targeting this interdependent region [8].

Computational Workflow Summary:

1. MD Simulation (NA + Oseltamivir) → 2. Clustering (RMSD-based) → 3. Ensemble Docking →  4. Binding Affinity Ranking (MM-GBSA) → 5. Synthesis of Top Candidates → 6. Validation (IC₅₀/Kᵢ)  

Properties

CAS Number

2379438-80-7

Product Name

Neuraminidase-IN-1

IUPAC Name

3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide

Molecular Formula

C14H11N3O6

Molecular Weight

317.257

InChI

InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+

InChI Key

MCGROFKAAXXTBN-VIZOYTHASA-N

SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.